molecular formula C6H7BrN2O2 B035971 methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate CAS No. 1232838-31-1

methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Cat. No. B035971
M. Wt: 219.04 g/mol
InChI Key: QOTBTHHHTJJTRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole compounds often involves multicomponent reactions or cyclization processes. For instance, synthesis approaches can include reactions starting from ethyl 3-methyl-1H-pyrazole-4-carboxylate, leading to various coordination polymers when reacted with metal ions like Zn(II) and Cd(II) under specific conditions (Cheng et al., 2017). Such methodologies highlight the versatility of pyrazole derivatives in synthesizing structurally diverse compounds.

Molecular Structure Analysis

The molecular structure of closely related pyrazole derivatives has been extensively studied, revealing insights into their hydrogen bonding and crystalline forms. For example, derivatives of methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate exhibit complex hydrogen-bonded sheets, demonstrating the significance of intermolecular interactions in defining the solid-state structure of these compounds (Portilla et al., 2007).

Chemical Reactions and Properties

Pyrazole derivatives engage in a variety of chemical reactions, reflecting their chemical reactivity. The functional groups present in these molecules, such as the carboxylate group, play a crucial role in their reactivity, enabling transformations such as hydrogenation, halogenation, and coupling reactions. These reactions are foundational in further derivatizing the pyrazole core for specific applications.

Physical Properties Analysis

The physical properties of pyrazole derivatives, including melting points, solubility, and crystalline structure, are influenced by their molecular geometry and the nature of substituents. The crystalline structure, as determined through X-ray crystallography, provides insights into the molecular packing and intermolecular forces present, which directly affect their physical characteristics.

Chemical Properties Analysis

The chemical properties of methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate derivatives encompass a broad range of reactivities due to the presence of functional groups such as bromo, methyl, and carboxylate moieties. These groups allow for selective transformations, including nucleophilic substitution reactions, which are pivotal in synthesizing targeted molecular structures for specific chemical or pharmaceutical applications.

Scientific Research Applications

Structural and Spectral Investigations : Another study focused on the structural and spectral analysis of pyrazole-4-carboxylic acid derivatives, crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Viveka et al., 2016).

Hydrogen-Bonded Structures : Research on methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and related compounds has revealed intricate hydrogen-bonded structures, providing insights into the molecular interactions and stability of pyrazole derivatives (Portilla et al., 2007).

Biological and Pharmacological Applications

Antifungal Activity : A study synthesized novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, demonstrating significant antifungal activity against various phytopathogenic fungi. This research highlights the potential of pyrazole derivatives in developing new antifungal agents (Du et al., 2015).

Antimicrobial Properties : Another study synthesized new N-phenylpyrazole derivatives, showing potent antimicrobial activity, particularly against pathogenic yeast and moulds. This suggests the utility of pyrazole derivatives in creating effective antimicrobial agents (Farag et al., 2008).

Material Science and Coordination Chemistry

Coordination Polymers : Research involving pyrazole-dicarboxylate acid derivatives and their coordination with metal ions like Cu(II) and Co(II) has led to the synthesis of novel coordination polymers. These studies provide valuable insights into the structural diversity and potential applications of pyrazole-based ligands in material science (Radi et al., 2015).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

properties

IUPAC Name

methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-3-4(7)5(9-8-3)6(10)11-2/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTBTHHHTJJTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594721
Record name Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

CAS RN

1232838-31-1
Record name Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
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